molecular formula C16H14OS B132848 2-Isopropylthioxanthone CAS No. 5495-84-1

2-Isopropylthioxanthone

Cat. No.: B132848
CAS No.: 5495-84-1
M. Wt: 254.3 g/mol
InChI Key: KTALPKYXQZGAEG-UHFFFAOYSA-N
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Description

2-Isopropyl Thioxanthone is an organic compound with the molecular formula C16H14OS. It is a derivative of thioxanthone, which is known for its photochemical properties. This compound is widely used as a photoinitiator in various industrial applications, particularly in the printing and packaging industries .

Mechanism of Action

Target of Action

2-Isopropylthioxanthone (ITX) is a photoinitiator that is widely used in printing ink of packaging materials . The primary target of ITX is the acrylic component of inks .

Mode of Action

ITX absorbs energy when exposed to ultraviolet (UV) light and undergoes a photochemical reaction . This reaction leads to the formation of reactive radicals, such as thioxanthone radicals . These radicals then initiate the polymerization of monomers present in the ink formulation .

Biochemical Pathways

The biochemical pathway of ITX involves the excitation of thioxanthone by visible light irradiation and its excited triplet state undergoes reduction with iPr2NEt to furnish the corresponding radical anion . This radical anion reduces Ni (ii) species to Ni (0) species regenerating thioxanthone .

Pharmacokinetics

It’s known that the same color of light used for the 2-photon excitation of itx, leading to population of the triplet manifold through intersystem crossing, also depletes this triplet population via linear absorption followed by reverse intersystem crossing (risc) .

Result of Action

The result of ITX’s action is the rapid curing of the ink, causing the liquid ink film to dry . This process results in the solidification of the ink and forms a durable and resistant film on the surface of the packaging material .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ITX. For instance, the intensity and wavelength of the UV light source can affect the efficiency of the photoinitiation process . Additionally, concerns have been raised about ITX’s migration potential from printed packaging materials into food . As a result, regulatory authorities have imposed strict limits on this compound migration levels in food contact materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Isopropyl Thioxanthone typically involves the condensation of 4-isopropylbenzenethiol with 2-chlorobenzoic acid. The reaction is carried out in the presence of a solvent like tetraline and an alkaline medium such as lithium hydroxide. The reaction mixture is heated to a temperature range of 180-190°C for about 6 hours. The product is then isolated through steps like exsolution, neutralization, cyclization, hydrolysis, and recrystallization .

Industrial Production Methods: Another method involves reacting benzoic acid with cumene and sulfur using a solid super-acid catalyst at temperatures between 80-150°C. The reaction mixture is then cooled, extracted with toluene, and purified using silica gel column chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl Thioxanthone undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thioxanthene derivatives.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Isopropyl Thioxanthone is extensively used in scientific research due to its unique properties:

Comparison with Similar Compounds

  • Thioxanthone
  • 2-Methyl Thioxanthone
  • 2-Chloro Thioxanthone

Comparison: 2-Isopropyl Thioxanthone is unique due to its high triplet energy and relatively long triplet lifetime, which enhance its efficiency as a photoinitiator. Compared to other thioxanthone derivatives, it offers better performance in UV-curing applications and has a broader range of industrial uses .

Properties

IUPAC Name

2-propan-2-ylthioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14OS/c1-10(2)11-7-8-15-13(9-11)16(17)12-5-3-4-6-14(12)18-15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTALPKYXQZGAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044691
Record name 2-(Propan-2-yl)-9H-thioxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

NKRA; Pellets or Large Crystals
Record name 9H-Thioxanthen-9-one, 2-(1-methylethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

5495-84-1
Record name 2-Isopropylthioxanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5495-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl thioxanthone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005495841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Thioxanthen-9-one, 2-(1-methylethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Propan-2-yl)-9H-thioxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isopropyl-9H-thioxanthen-9-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.389
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ISOPROPYLTHIOXANTHONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54KUS6SE2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

1-chloro-4-propoxythioxanthone; 4-isopropylthioxanthone; and the mixture thereof.
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Synthesis routes and methods II

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Specific examples include such as Irgacure 184, Irgacure 907, Irgacure 369, Irgacure 379, Irgacure 819, Irgacure 127, Irgacure 500, Irgacure 754, Irgacure 250, Irgacure 1800, Irgacure 1870, Irgacure OXE01, DAROCUR TPO and DAROCUR 1173, produced by Ciba Specialty Chemicals K. K.; Speedcure MBB, Speedcure PBZ, Speedcure ITX, Speedcure CTX, Speedcure EDB, Esacure ONE, Esacure KIP150, and Esacure KTO46, produced by Nihon SiberHegner K. K.; and KAYACURE DETX-S, KAYACURE CTX, KAYACURE BMS and KAYACURE DMBI, produced by Nippon Kayaku Co., Ltd. An amount of the photopolymerization initiator to be added is preferably 0.1 to 10 parts by weight with respect to 100 parts by weight of the ionizing radiation-curable resin.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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